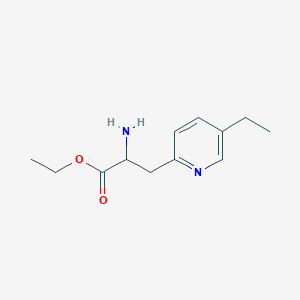![molecular formula C16H24OSi B12579842 Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- CAS No. 200120-11-2](/img/structure/B12579842.png)
Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a cyclohexenyl ring, which is further substituted with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- typically involves the reaction of trimethylsilyl chloride with the corresponding alcohol or phenol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Applications De Recherche Scientifique
Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The trimethylsilyl group can enhance the stability and solubility of the compound, allowing it to interact more effectively with biological molecules or industrial substrates. The phenylmethyl group provides additional hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl(phenylethynyl)-: This compound has a similar silane group but differs in the presence of an ethynyl group instead of a cyclohexenyl ring.
Trimethyl(phenyl)silane: This compound features a phenyl group directly bonded to the silicon atom, lacking the cyclohexenyl and phenylmethyl groups.
Propriétés
Numéro CAS |
200120-11-2 |
|---|---|
Formule moléculaire |
C16H24OSi |
Poids moléculaire |
260.45 g/mol |
Nom IUPAC |
(2-benzylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-18(2,3)17-16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 |
Clé InChI |
UQISMHLVBOIBID-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(CCCC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



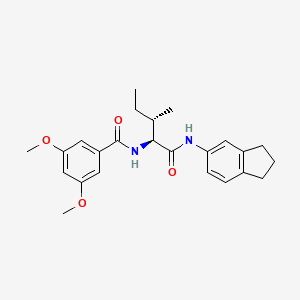
![Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579775.png)
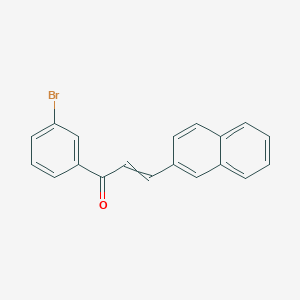
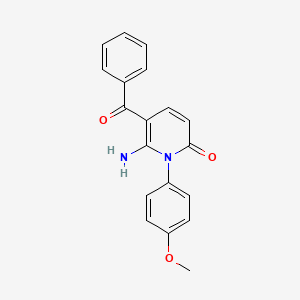
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)

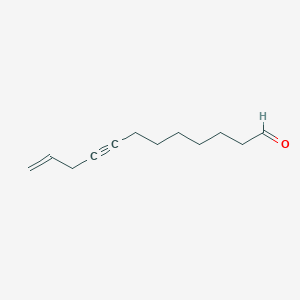
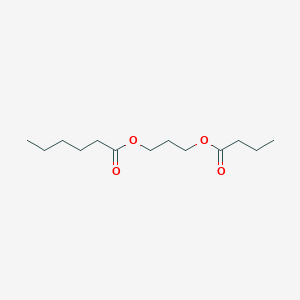
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
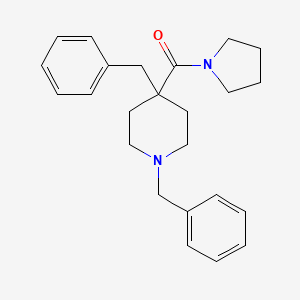
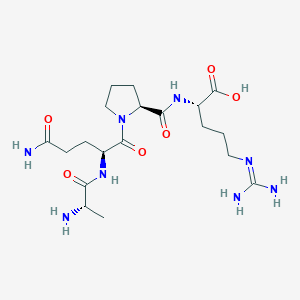
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
